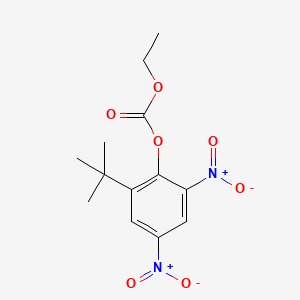

Dinoterbon

説明

Dinoterbon (2-tert-butyl-4,6-dinitrophenyl ethyl carbonate) is a synthetic dinitrophenol derivative classified as an acaricide and fungicide. Its molecular formula is C₁₃H₁₆N₂O₇ (CAS 6073-72-9), and it features a nitro-substituted phenyl group with a tert-butyl substituent and an ethyl carbonate ester . Widely used in agriculture to control pests on crops like onions, tomatoes, and cucumbers, Dinoterbon inhibits larval development but poses significant toxicity risks, including carcinogenicity, neurotoxicity, and acute toxicity in humans .

Electrochemical studies using NiO-graphene oxide (NiO-GO) nanocomposite sensors have demonstrated Dinoterbon’s redox behavior, with a distinct reduction peak at -810 mV in Britton–Robinson buffer (pH 4.0). Its detection limit in food samples is 0.028 µg mL⁻¹, with recovery rates of 97.40–99.88% in spiked samples .

特性

CAS番号 |

6073-72-9 |

|---|---|

分子式 |

C13H16N2O7 |

分子量 |

312.27 g/mol |

IUPAC名 |

(2-tert-butyl-4,6-dinitrophenyl) ethyl carbonate |

InChI |

InChI=1S/C13H16N2O7/c1-5-21-12(16)22-11-9(13(2,3)4)6-8(14(17)18)7-10(11)15(19)20/h6-7H,5H2,1-4H3 |

InChIキー |

IXNUTQCZWAHNPN-UHFFFAOYSA-N |

SMILES |

CCOC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C |

正規SMILES |

CCOC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C |

他のCAS番号 |

6073-72-9 |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Properties of Dinoterbon and Similar Dinitrophenol Derivatives

Structural and Functional Differences

Dinocap’s nonylphenol isomers increase lipophilicity, improving adhesion to plant surfaces but raising environmental persistence concerns .

Electrochemical Behavior: Dinoterbon’s well-defined reduction peak at -810 mV is attributed to the nitro group’s four-electron transfer to form hydroxylamine derivatives.

Toxicity and Applications: Dinoterbon and Binapacryl both target mites and fungi but differ in toxicity mechanisms. Dinoterbon’s ethyl carbonate group may enhance systemic absorption in plants, whereas Binapacryl’s methyl groups could increase volatility . Dinocap is primarily a fungicide against powdery mildew, with isomer variability affecting efficacy and regulatory status in certain regions .

Research Findings and Limitations

- Electrochemical Sensitivity: Dinoterbon’s electrochemical signal is amplified by NiO-GO nanocomposites due to synergistic interactions between nickel oxide (charge transfer) and graphene oxide (adsorption). Similar studies on other dinitrophenol compounds are lacking, limiting direct comparisons .

- Environmental Impact: Dinoterbon’s moderate water solubility (inferred from its structure) suggests lower bioaccumulation than Dinocap’s lipophilic nonylphenol isomers. However, its tert-butyl group may resist hydrolysis, prolonging soil retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。